4-Chloro-2-ethylsulfanyl-5-methylpyrimidine
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Overview
Description
4-Chloro-2-ethylsulfanyl-5-methylpyrimidine is an organic compound with a pyrimidine ring structure It is characterized by the presence of a chlorine atom at the 4th position, an ethylsulfanyl group at the 2nd position, and a methyl group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethylsulfanyl-5-methylpyrimidine typically involves the reaction of 4-chloro-5-methylpyrimidine with ethylthiol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the ethylsulfanyl group. The general reaction scheme is as follows:
4-Chloro-5-methylpyrimidine+EthylthiolBase, Refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-ethylsulfanyl-5-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The pyrimidine ring can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted pyrimidines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrimidine derivatives.
Scientific Research Applications
4-Chloro-2-ethylsulfanyl-5-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethylsulfanyl-5-methylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The ethylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylpyrimidine: Lacks the ethylsulfanyl group, resulting in different chemical properties.
4-Chloro-2-(methylsulfanyl)-5-methylpyrimidine: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
4-Chloro-5-methylpyrimidine: Lacks the ethylsulfanyl group, leading to different reactivity.
Uniqueness
4-Chloro-2-ethylsulfanyl-5-methylpyrimidine is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
13480-96-1 |
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Molecular Formula |
C7H9ClN2S |
Molecular Weight |
188.68 g/mol |
IUPAC Name |
4-chloro-2-ethylsulfanyl-5-methylpyrimidine |
InChI |
InChI=1S/C7H9ClN2S/c1-3-11-7-9-4-5(2)6(8)10-7/h4H,3H2,1-2H3 |
InChI Key |
PHKSIZQWMQKMPG-UHFFFAOYSA-N |
SMILES |
CCSC1=NC=C(C(=N1)Cl)C |
Canonical SMILES |
CCSC1=NC=C(C(=N1)Cl)C |
Key on ui other cas no. |
13480-96-1 |
Origin of Product |
United States |
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